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molecular formula C14H11FN2O B8594821 2-(4-Amino-3-methylphenoxy)-5-fluorobenzonitrile

2-(4-Amino-3-methylphenoxy)-5-fluorobenzonitrile

Cat. No. B8594821
M. Wt: 242.25 g/mol
InChI Key: XFJLVULKXYUWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202899B2

Procedure details

In a 5 L flask that had been evacuated and back-filled with Argon, 2,5-difluorobenzonitrile (1092 mL, 3057 mmol) and 4-amino-3-methylphenol (376.5 g, 3057 mmol) were dissolved in dry DMSO (2.75 M) with rapid stirring at ambient temperature. The solution was evacuated/backfilled with Argon. Potassium carbonate (697.2 g, 5044 mmol) was added. The reaction was evacuated/backfilled with Argon and warmed to 81° C. for 14 hours. After cooling to ambient temperature, the reaction was poured slowly into 3 separate beakers, each containing 2.5 L of rapidly stirring ice water to prevent clumping. The residue in the round bottom flask was taken up in water repeatedly and poured into the beakers until a total volume of 3.5 L was realized in each of the three beakers. The suspension was stirred rapidly for 2 hours as it came to ambient temperature. The brown solids were collected by filtration, washed with water (15 L), air dried, dried with latex dam, and dried under high vacuum at 45° C. for 72 hours to provide 734 g (99%) of desired product as a tan solid. MS M+1 (243).
Quantity
1092 mL
Type
reactant
Reaction Step One
Quantity
376.5 g
Type
reactant
Reaction Step One
Quantity
697.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][C:13]=1[CH3:19].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:2]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=2[C:4]#[N:5])=[CH:14][C:13]=1[CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
1092 mL
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)F
Name
Quantity
376.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)C
Step Two
Name
Quantity
697.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with rapid stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 L flask that had been evacuated
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 81° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
ADDITION
Type
ADDITION
Details
the reaction was poured slowly into 3
CUSTOM
Type
CUSTOM
Details
separate beakers
ADDITION
Type
ADDITION
Details
poured into the beakers until a total volume of 3.5 L
STIRRING
Type
STIRRING
Details
The suspension was stirred rapidly for 2 hours as it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
came to ambient temperature
FILTRATION
Type
FILTRATION
Details
The brown solids were collected by filtration
WASH
Type
WASH
Details
washed with water (15 L), air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried with latex dam
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 45° C. for 72 hours
Duration
72 h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(OC2=C(C#N)C=C(C=C2)F)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 734 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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